4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the cyclohexyl and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. The compound’s ability to enhance caspase-3 activity leads to the programmed cell death of cancer cells .
Comparison with Similar Compounds
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
- 4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Cyclohexyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol These compounds share a similar triazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the nitrophenyl group in this compound makes it unique in terms of its electronic properties and reactivity .
Properties
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.